molecular formula C13H20BNO5S B2562632 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS No. 1416552-53-8

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B2562632
CAS No.: 1416552-53-8
M. Wt: 313.18
InChI Key: XBYFGYPUKNTNBW-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H20BNO5S and its molecular weight is 313.18. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A significant application of derivatives of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is in photodynamic therapy, particularly for cancer treatment. Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine substituted with benzenesulfonamide derivatives demonstrates its potential as a photosensitizer in photodynamic therapy. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them suitable for this application (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Conformational Analysis

The compound's derivatives have been extensively studied for their molecular structures. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through various spectroscopic methods. These compounds' conformational analysis using density functional theory (DFT) aligns well with their crystal structures, providing insights into their physicochemical properties (Huang et al., 2021).

Hydrolytic Stability and Cytoprotection

In the context of prodrug development, the hydrolytic stability and cytoprotective abilities of benzenesulfonamide derivatives have been evaluated. Wang and Franz (2018) studied BSIH analogs for their stability and efficiency in releasing chelators under oxidative stress, demonstrating enhanced hydrolytic stability and cytoprotection in retinal pigment epithelial cells (Wang & Franz, 2018).

Spectroscopic and Vibrational Properties

The spectroscopic and vibrational properties of these compounds have been a focal point of research. Wu et al. (2021) synthesized and characterized benzenesulfonamide derivatives, analyzing their vibrational properties and molecular structures. These analyses are crucial for understanding the compounds' potential in various applications (Wu et al., 2021).

Catalysis and Chemical Synthesis

The derivatives have been utilized in catalysis and chemical synthesis as well. Takagi and Yamakawa (2013) investigated the synthesis of arenes through palladium-catalyzed borylation, highlighting the compound's role in creating complex chemical structures (Takagi & Yamakawa, 2013).

Safety and Hazards

This compound is moisture sensitive and should be stored away from oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . Ignition sources should be kept away .

Future Directions

Organoboron compounds like this have a wide range of applications in pharmacy and biology . They can be used as enzyme inhibitors or specific ligand drugs . In addition, they can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .

Properties

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO5S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(18-5)11(8-9)21(15,16)17/h6-8H,1-5H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYFGYPUKNTNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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